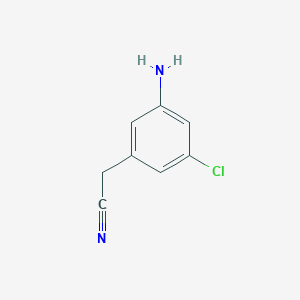
2-(3-Amino-5-chlorophenyl)acetonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(3-Amino-5-chlorophenyl)acetonitrile is an organic compound with the molecular formula C8H7ClN2. It is a derivative of acetonitrile, featuring an amino group and a chlorine atom attached to a phenyl ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Amino-5-chlorophenyl)acetonitrile typically involves the cyanomethylation of amino-substituted arenes. One common method uses acetonitrile as the cyanomethyl source and a catalyst such as FeCl2, with DTBP as the oxidant . The reaction conditions often require controlled temperatures and specific solvents to ensure high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale cyanomethylation processes, utilizing continuous flow reactors to maintain consistent reaction conditions. The use of robust catalysts and efficient separation techniques is crucial to achieve high throughput and product quality.
Chemical Reactions Analysis
Types of Reactions
2-(3-Amino-5-chlorophenyl)acetonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitrile oxides.
Reduction: Reduction reactions can convert the nitrile group to primary amines.
Substitution: The amino and chloro groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) and potassium tert-butoxide (KOtBu) are employed under basic conditions.
Major Products Formed
Oxidation: Nitrile oxides and other oxidized derivatives.
Reduction: Primary amines and related compounds.
Substitution: Various substituted phenylacetonitriles depending on the nucleophile used.
Scientific Research Applications
2-(3-Amino-5-chlorophenyl)acetonitrile has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor for pharmaceutical compounds with therapeutic potential.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(3-Amino-5-chlorophenyl)acetonitrile involves its interaction with specific molecular targets. The amino and nitrile groups can form hydrogen bonds and coordinate with metal ions, influencing various biochemical pathways. The compound’s effects are mediated through its ability to modulate enzyme activity and receptor binding, leading to changes in cellular functions .
Comparison with Similar Compounds
Similar Compounds
(3-Chlorophenyl)acetonitrile: Lacks the amino group, making it less reactive in certain chemical reactions.
2-Chlorobenzyl cyanide: Similar structure but with different substitution patterns, affecting its reactivity and applications.
Uniqueness
2-(3-Amino-5-chlorophenyl)acetonitrile is unique due to the presence of both amino and chloro groups on the phenyl ring, providing a versatile platform for further chemical modifications
Properties
Molecular Formula |
C8H7ClN2 |
|---|---|
Molecular Weight |
166.61 g/mol |
IUPAC Name |
2-(3-amino-5-chlorophenyl)acetonitrile |
InChI |
InChI=1S/C8H7ClN2/c9-7-3-6(1-2-10)4-8(11)5-7/h3-5H,1,11H2 |
InChI Key |
LMTGSVGBFFIPJR-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C=C1N)Cl)CC#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















